1,3-Butadiyne
Overview
Description
1,3-Butadiyne, also known as Butadiyne or Biacetylene, is an organic compound with the formula C4H2 . It is a colorless gas that is easily condensed to a liquid . It is important industrially as a precursor to synthetic rubber . The molecule can be viewed as the union of two vinyl groups .
Synthesis Analysis
The synthesis of this compound has been a topic of interest in recent years. For instance, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . This process can be used for the synthesis of 1-octene, 1-octanol, and various lactones . On the other hand, direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl, or ester groups .
Molecular Structure Analysis
The molecular structure of this compound can be represented as HC≡CC≡CH . It is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
This compound undergoes several industrially relevant transformations. For example, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl, or ester groups .
Physical and Chemical Properties Analysis
This compound is a colorless gas that is easily condensed to a liquid . It is soluble in alcohol, ether, acetone, and benzene, but not soluble in water .
Scientific Research Applications
Conjugation Stabilization in 1,3-Butadiyne
- Contrasting Conjugation Stabilization : this compound does not exhibit stabilization from the conjugated configuration of its triple bonds, unlike 1,3-butadiene. This lack of conjugation stabilization was explored using G3(MP2) calculations and CAS-MCSCF calculations (Rogers et al., 2003).
Synthesis Techniques and Safety
- Safe and Simplified Synthesis : A safer and simpler method for synthesizing 1,4-bis(trimethylsilyl)buta-1,3-diyne, a significant building block in organic and organometallic structures, was developed to minimize risks associated with traditional preparation methods (Bock & Low, 2017).
Applications in Nanotechnology
- Nanotechnological Applications : this compound is crucial for the synthesis of π-conjugated polymers and networks in solution-based chemistry. It has been actively implemented in the chemical synthesis at interfaces for applications in nanotechnology, including solar cells, Li-ion storage, and as catalysis or chemical sensors (Chen et al., 2017).
Molecular and Chemical Properties
- Electronic Delocalization : The concepts of conjugation and hyperconjugation in this compound were investigated from the perspective of electronic delocalization measures, providing insights into the chemical bonding and aromatic character of the molecule (Feixas et al., 2011).
Supramolecular Organization
- Cyclic Tetra- and Hexaynes : Studies on cyclic bis(1,3-butadiynes) revealed their ability to form structures with sulfur centers and potential applications in creating tubular structures and solvent-accessible volumes for various applications (Werz, Gleiter, & Rominger, 2004).
Cobalt-Catalyzed Cyclotrimerization
- Cyclotrimerization of 1,3-Butadiynes : The cobalt(I)-catalyzed cyclotrimerization of 1,3-butadiynes enables the synthesis of various regioisomers, demonstrating the compound's versatility in chemical reactions (Weber & Hilt, 2019).
Further Applications
Hydrohalogenation and Synthesis : Research has also been conducted on the hydrohalogenation of ynamide components in this compound structures, indicating the compound's utility in creating various isomers and enynes (Ide et al., 2014).
Structural Analysis : An electron diffraction study on 1,4-bis(trimethylsilyl)-1,3-butadiyne provided insights into its structure, spectra, and intramolecular motions (Trætteberg et al., 2001).
Safety and Hazards
1,3-Butadiyne is flammable and poses a risk of ignition . Breathing high levels of this compound for a short time may cause nausea, dry mouth and nose, headache, and decreased blood pressure and pulse rate . In laboratory animals, 1,3-butadiene causes inflammation of nasal tissues, changes to lung, heart, and reproductive tissues, neurological effects, and blood changes .
Properties
IUPAC Name |
buta-1,3-diyne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2/c1-3-4-2/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCSWKVOHICRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2 | |
Record name | diacetylene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Diacetylene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27987-87-7 | |
Record name | Polydiacetylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27987-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8060036 | |
Record name | 1,3-Butadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060036 | |
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Molecular Weight |
50.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas; Boiling point = 10.3 deg C; [Scott Specialty Gases MSDS] | |
Record name | 1,3-Butadiyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
460-12-8 | |
Record name | 1,3-Butadiyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Butadiyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Butadiyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Butadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buta-1,3-diyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.641 | |
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Record name | 1,3-BUTADIYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6389J044O5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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